3-[2-(4-Fluorophenyl)pyrrolidine-1-carbonyl]-5-(propan-2-yl)-1,2-oxazole
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Overview
Description
3-[2-(4-Fluorophenyl)pyrrolidine-1-carbonyl]-5-(propan-2-yl)-1,2-oxazole is a complex organic compound that features a pyrrolidine ring, a fluorophenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Fluorophenyl)pyrrolidine-1-carbonyl]-5-(propan-2-yl)-1,2-oxazole typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the fluorophenyl group. The oxazole ring is then introduced through cyclization reactions. Common reagents used in these synthetic routes include fluorobenzene, pyrrolidine, and various cyclization agents. Reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product is typically achieved through techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Fluorophenyl)pyrrolidine-1-carbonyl]-5-(propan-2-yl)-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents on the phenyl ring.
Scientific Research Applications
3-[2-(4-Fluorophenyl)pyrrolidine-1-carbonyl]-5-(propan-2-yl)-1,2-oxazole has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 3-[2-(4-Fluorophenyl)pyrrolidine-1-carbonyl]-5-(propan-2-yl)-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the oxazole ring play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)pyrrolidine
- 5-(Propan-2-yl)-1,2-oxazole
- Pyrrolidine derivatives with different substituents
Uniqueness
3-[2-(4-Fluorophenyl)pyrrolidine-1-carbonyl]-5-(propan-2-yl)-1,2-oxazole is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the fluorophenyl group enhances its reactivity and potential biological activity, while the oxazole ring contributes to its stability and versatility in various applications.
Properties
IUPAC Name |
[2-(4-fluorophenyl)pyrrolidin-1-yl]-(5-propan-2-yl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-11(2)16-10-14(19-22-16)17(21)20-9-3-4-15(20)12-5-7-13(18)8-6-12/h5-8,10-11,15H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVZABMWZMAHHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NO1)C(=O)N2CCCC2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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